molecular formula C20H19BrN2O3 B5501775 N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-bromobenzamide

N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-bromobenzamide

Cat. No.: B5501775
M. Wt: 415.3 g/mol
InChI Key: HZYQUPBLCIMYCW-QGOAFFKASA-N
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Description

N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-bromobenzamide is a useful research compound. Its molecular formula is C20H19BrN2O3 and its molecular weight is 415.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 414.05791 g/mol and the complexity rating of the compound is 527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Facile Preparation of Regioregular Polymers

Research by Gao et al. (2014) on the facile preparation of regioregular poly(3-hexylthiophene) using π-allylnickel complexes as external initiators highlights the utility of allyl-functionalized compounds in promoting controlled polymerization processes. This study suggests potential applications in synthesizing well-defined polymers with specific structural characteristics for use in electronic and photonic devices Gao et al., 2014.

Vinylcyclopropanation of Olefins

Miura et al. (2006) developed new cyclization reactions forming vinylcyclopropanes, using alkenylrhodium(I) complexes as allylic carbene equivalents. Such methodologies could be relevant for compounds like N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-bromobenzamide, indicating potential applications in constructing complex cyclic structures through carbon-carbon bond formations Miura et al., 2006.

Asymmetric Synthesis with Oxazol-4-ones

Trost et al. (2004) utilized 5H-alkyl-2-phenyl-oxazol-4-ones in asymmetric allylic alkylation, demonstrating the versatility of such compounds in asymmetric synthesis. This approach may offer insights into the use of this compound in synthesizing chiral molecules with potential pharmaceutical applications Trost et al., 2004.

Structural Analysis of Benzamide Polymorphs

Yasuoka et al. (1969) conducted a crystal structure analysis of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide, revealing insights into the crystalline polymorphs of related benzamide compounds. Such structural analyses are crucial for understanding the material properties and could guide the design of new materials with desired physical and chemical characteristics Yasuoka et al., 1969.

Molecular Docking and Halogen Bonding Studies

Moreno-Fuquen et al. (2022) explored the crystal structures of methoxyphenylbenzamide isomers, focusing on their halogen bonding and interactions with protein residues. This study indicates potential applications in drug design, where understanding molecular interactions and docking can inform the development of new therapeutic agents Moreno-Fuquen et al., 2022.

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Properties

IUPAC Name

2-bromo-N-[(E)-1-(4-methoxyphenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O3/c1-3-12-22-20(25)18(13-14-8-10-15(26-2)11-9-14)23-19(24)16-6-4-5-7-17(16)21/h3-11,13H,1,12H2,2H3,(H,22,25)(H,23,24)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYQUPBLCIMYCW-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)NCC=C)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C(=O)NCC=C)/NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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